3-Thia-8-azabicyclo[3.2.1]octane
Overview
Description
3-Thia-8-azabicyclo[3.2.1]octane is a bicyclic compound that features both sulfur and nitrogen atoms within its structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Mechanism of Action
Target of Action
The 3-Thia-8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities . These alkaloids are known to interact with various targets in the body, particularly the central nervous system, and have been used in the treatment of various conditions.
Mode of Action
The exact mode of action of 3-Thia-8-azabicyclo[32It is known that tropane alkaloids, which share the same core structure, interact with their targets by binding to specific receptors, leading to changes in cellular function . The stereochemistry of the compound plays a crucial role in its interaction with its targets .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by tropane alkaloids, given their structural similarities . Tropane alkaloids are known to affect various biochemical pathways, particularly those involving neurotransmitters in the central nervous system.
Pharmacokinetics
The pharmacokinetics of 3-Thia-8-azabicyclo[32Like other tropane alkaloids, it is likely to be absorbed, distributed, metabolized, and excreted by the body in a manner that affects its bioavailability and therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide array of biological activities displayed by tropane alkaloids . These effects could range from changes in neurotransmitter levels to alterations in cellular signaling pathways.
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the physiological environment within the body, such as pH and temperature, as well as external factors such as diet and lifestyle .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thia-8-azabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the enantioselective construction of the bicyclic scaffold from acyclic starting materials that contain the necessary stereochemical information . Another method involves the direct stereochemical control during the transformation that generates the bicyclic architecture . Additionally, desymmetrization processes starting from achiral tropinone derivatives have been reported .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced catalytic systems and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Thia-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur and nitrogen atoms within the bicyclic structure .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as tempo oxoammonium tetrafluoroborate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and thiols .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols .
Scientific Research Applications
3-Thia-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules . In biology, it serves as a scaffold for the development of bioactive compounds with potential therapeutic properties . In medicine, it is investigated for its potential use in drug discovery and development . Additionally, in industry, it is utilized in the production of specialty chemicals and materials .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-Thia-8-azabicyclo[3.2.1]octane include other tropane alkaloids such as cocaine, atropine, and scopolamine . These compounds share a similar bicyclic structure but differ in the specific functional groups and substituents attached to the core scaffold .
Uniqueness: The uniqueness of this compound lies in the presence of both sulfur and nitrogen atoms within its bicyclic structure. This feature distinguishes it from other tropane alkaloids and contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
3-thia-8-azabicyclo[3.2.1]octane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-2-6-4-8-3-5(1)7-6/h5-7H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFWTILQWZEETO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CSCC1N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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